DMPG, also known as Dimyristoylphosphatidylglycerol Sodium Salt, is a type of phospholipid found primarily in the membranes of gram-positive bacteria []. Its applications in scientific research can be broadly categorized into two areas:
DMPG's well-defined structure and charged head group make it a valuable tool in reverse-phase high-performance liquid chromatography (RP-HPLC) []. Scientists use it as an internal standard to monitor separation efficiency, retention time, and peak area of other analytes in the sample []. This ensures consistent and reliable quantification of target molecules.
DMPG can be used to create liposomes, which are microscopic spheres with a phospholipid bilayer similar to cell membranes []. The negatively charged phosphate group of DMPG contributes to the overall charge of the liposome, allowing researchers to study the interaction of charged molecules with membranes []. Additionally, DMPG's well-defined structure and phase transition properties make it a useful component in creating model membranes for studying membrane biophysics and drug-membrane interactions [].
Here are some additional points to consider:
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt, commonly referred to as 14:0 PG, is a phosphoglyceride that plays a crucial role in cellular membranes. It consists of a glycerol backbone with two myristic acid chains (C14:0) esterified at the sn-1 and sn-2 positions and a phosphate group attached to the sn-3 position. This compound is a minor component of most cell membranes, comprising about 1-2% of their lipid content, but can be more concentrated in specific biological contexts, such as lung surfactants, where it can constitute up to 11% of the total lipid content .
DMPG's primary function in research lies in its ability to form artificial membranes. Due to its amphiphilic nature, DMPG molecules self-assemble in aqueous environments, forming structures like micelles, liposomes, and supported bilayers. These structures mimic the structure and properties of natural cell membranes [].
By utilizing these artificial membrane structures, researchers can investigate various cellular processes, drug-membrane interactions, and membrane protein functions [].
This compound is integral to maintaining membrane integrity and fluidity. Its unique structure allows it to form bilayers essential for cell membrane formation. In lung surfactants, it reduces surface tension, aiding in respiratory function by preventing alveolar collapse. Furthermore, its role in signaling pathways has been highlighted in studies examining its influence on cellular processes such as apoptosis and cell proliferation .
Synthesis of 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt typically involves several steps:
These methods can be adapted for scale depending on research or industrial needs .
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt has several applications:
Interaction studies have demonstrated that 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt interacts with various proteins and lipids within membranes. These interactions are crucial for understanding its role in cellular signaling and membrane dynamics. For instance, studies have shown how it modulates the activity of membrane proteins involved in transport and signaling pathways .
Several compounds share structural similarities with 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) | C16:0 fatty acids | Higher melting point due to longer fatty acid chains |
1,2-Dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) | C18:1 fatty acids | Unsaturated chains lead to increased fluidity |
1,2-Distearoyl-sn-glycero-3-phospho-rac-(1-glycerol) | C18:0 fatty acids | More rigid bilayer structure due to saturated chains |
The primary distinction of 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt lies in its specific fatty acid composition (myristic acid), which influences its physical properties and biological functions compared to other phosphoglycerides .
The synthesis of 1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt, a key member of the phosphatidylglycerol family, involves sophisticated organic chemistry methodologies that have evolved significantly over the past decades [8]. The compound, with molecular formula C34H68NaO10P and molecular weight 690.87, represents a challenging synthetic target due to its complex stereochemistry and multiple functional groups [2].
Traditional synthetic routes to sn-glycerophosphoglycerol derivatives typically employ convergent strategies utilizing diacylglycerol and phosphoglycerol headgroup intermediates [9]. The stereospecific nature of phosphatidylglycerol synthesis requires careful control of stereochemistry at multiple centers, particularly the sn-1, sn-2, and sn-1' positions [9]. Early methodologies relied heavily on phosphoramidite chemistry, which, while effective, presented significant challenges in terms of reproducibility and purification [8].
The phosphoramidite approach involves the coupling of protected diacylglycerol with phosphoramidite reagents commonly employed in oligonucleotide synthesis [9]. However, this methodology suffers from batch-to-batch inconsistencies and requires rigorous chromatographic conditions for product isolation, including highly polar aqueous mobile phases on silica flash columns, ion exchange columns, and preparative high-performance liquid chromatography separation [8].
Recent advances have introduced H-phosphonate methodology as a superior alternative for synthesizing phosphatidylglycerol derivatives [8]. This approach utilizes diphenyl phosphite as the phosphorylating agent and features a bench-stable and air-stable H-phosphonate salt intermediate [8]. The methodology offers significant advantages over traditional phosphoramidite approaches, including simplified purification procedures and more consistent results [8].
The H-phosphonate strategy enables the synthesis of both symmetric and asymmetric acyl chain phosphatidylglycerol derivatives with improved yields [8]. The process involves direct installation of an acetonide-protected glycerol headgroup without requiring further modification of primary and secondary alcohols, thereby reducing the synthetic pathway from eleven to eight steps [8]. This streamlined approach represents a substantial improvement in synthetic efficiency while maintaining stereochemical integrity [8].
The synthesis of phosphatidylglycerol derivatives requires precise control over multiple stereocenters [9]. The natural configuration of phosphatidylglycerol involves the sn-3:sn-1' stereochemistry, which must be maintained throughout the synthetic sequence [9]. Solketal precursors are commonly employed to fix the stereochemistry of both the diacylglycerol backbone and the glycerol headgroup components [9].
The purification of anionic phospholipids, including 1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt, presents unique challenges due to their amphiphilic nature and ionic characteristics [10]. These compounds require specialized chromatographic techniques that can effectively separate them from neutral lipids while maintaining their structural integrity [15].
Silicic acid column chromatography remains the most widely adopted technique for preparative-scale purification of phospholipids [18]. The method utilizes silica gel with particle sizes ranging from 230-400 mesh, with optimal loading capacities of approximately 30 milligrams of total lipids per gram of dry silicic acid [18]. The separation mechanism relies on differential hydrogen bonding and ionic interactions between phospholipids and the silicic acid stationary phase [18].
A typical step-wise elution protocol for phosphatidylglycerol purification employs the following solvent sequence: acetone/methanol (90:10) for phosphatidylinositol elution, chloroform/methanol (80:20) for phosphatidylethanolamine, chloroform/methanol (66:34) for phosphatidylserine, chloroform/methanol (54:46) for phosphatidylcholine and sphingomyelin, and methanol (100%) for lysophospholipids [18]. This systematic approach provides effective separation of phosphatidylglycerol from other phospholipid classes [18].
Aminopropyl solid-phase columns have been developed specifically for phospholipid fractionation, offering superior selectivity for acidic phospholipids including phosphatidylglycerol [19]. These columns enable separate elution of phosphatidylglycerol with high recovery rates, making them superior to conventional chromatographic procedures for isolating this specific phospholipid class [19].
Diethylaminoethyl-silica gel column chromatography provides another effective approach for phospholipid separation [20]. This system achieves complete separation of eight different phospholipid classes, including phosphatidylglycerol, using stepwise gradient elution with overall recovery rates of 85-95% at loading capacities of 120 milligrams of lipids per 10 grams of stationary phase [20].
High-performance liquid chromatography systems have been developed for analytical and preparative separation of phospholipid classes [15]. Isocratic systems using specific mobile phase compositions enable separation of major phospholipid classes, including phosphatidylglycerol, with detection accomplished through ultraviolet absorption at 205 nanometers and subsequent fluorescence detection [15].
Advanced high-performance liquid chromatography methods employ cyanopropyl columns operating at 60 degrees Celsius with gradient elution using acetonitrile and 5 millimolar sodium acetate at pH 5.0 [36]. These systems demonstrate high reproducibility with average coefficients of variation for retention times of 3.5% or less [36]. The cyanopropyl columns require lower proportions of water in the mobile phase to elute polar phospholipids compared to other column types, reducing equilibration problems [36].
Recent developments in phospholipid analysis have introduced high-performance liquid chromatography combined with two-dimensional mass spectrometry using multiple reaction monitoring mode [10]. This methodology incorporates a derivatization step through methylation that significantly enhances ionization, peak separation, and detection limits for individual molecular species, particularly for anionic phospholipids [10]. The method provides universal applicability across various sample types and enables identification of specific molecular species with very long chain fatty acids [10].
The commercial production of 1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt faces numerous technical and economic challenges that require sophisticated optimization strategies [25]. Industrial-scale synthesis must balance product quality, yield, cost-effectiveness, and regulatory compliance while addressing the inherent difficulties associated with phospholipid manufacturing [37].
The transition from laboratory-scale synthesis to industrial production presents significant technical hurdles [25]. Traditional synthetic routes often suffer from poor scalability due to the use of expensive reagents, toxic solvents in large excess, and unstable reaction intermediates that may undergo partial racemization [25]. The classical approach starting from d-mannitol exemplifies these challenges, requiring lengthy synthetic sequences with multiple purification steps [25].
Enzymatic approaches using phospholipase D have shown promise for large-scale production [28] [35]. However, these systems face limitations related to enzyme stability, substrate specificity, and reaction optimization [28]. Recent developments have addressed some of these challenges through enzyme engineering, with mutant forms achieving phosphatidylglycerol yields of 82.3%, representing a 36% improvement over wild-type enzymes [35].
Large-scale production optimization requires careful control of multiple reaction parameters [35]. Temperature optimization studies have identified optimal conditions around 32 degrees Celsius for enzymatic synthesis, while pH control at 8.0 provides maximum enzymatic activity [35]. Solvent selection plays a critical role, with anhydrous ether as the organic phase providing superior results compared to other organic solvents [35].
The aqueous to organic phase ratio significantly impacts production efficiency, with optimal ratios of 1:2.5 providing maximum conversion rates [35]. Substrate stoichiometry optimization reveals that glycerol to phosphatidylcholine molar ratios of 160:1 maximize product formation while minimizing side reactions [35]. Calcium ion concentration at 30 millimolar provides optimal enzymatic activity for transphosphatidylation reactions [35].
Economic considerations play a crucial role in large-scale phospholipid production [37]. Raw material price volatility, particularly for soybean and egg phospholipids, significantly impacts production costs and requires effective supply chain management strategies [37]. The phospholipids market, valued at substantial billions, continues to experience growth driven by pharmaceutical and nutraceutical applications [37].
Manufacturing facilities must address regulatory complexity, particularly in pharmaceutical applications where strict quality standards and documentation requirements increase production costs [37]. Environmental considerations are becoming increasingly important, with companies exploring eco-friendly processes such as enzymatic hydrolysis and fermentation to reduce environmental impact [37].
Recent advances in process intensification have introduced novel production methodologies for large-scale phospholipid synthesis [25]. Centrifugation-based processes using water-in-oil emulsions have shown promise for liposome production, avoiding aggressive chemical treatments and enabling asymmetric membrane functionalities [25]. These approaches demonstrate higher encapsulation efficiencies compared to conventional methods and show strong potential for industrial applications [25].
Flow chemistry techniques have been implemented to address scalability challenges in phospholipid synthesis [8]. Microfluidic systems enable precise control of reaction conditions and improved mass transfer, resulting in more consistent product quality and higher yields [8]. Gram-scale reactions using perfluoroalkoxy tubing have successfully demonstrated the feasibility of continuous production processes [8].
Industrial-scale purification presents unique challenges related to product consistency and throughput [25]. Large-scale chromatographic systems must balance resolution, capacity, and cost-effectiveness while maintaining product purity standards [18]. Solvent recycling and reuse become critical considerations for economic viability, requiring sophisticated recovery and purification systems [25].
Advanced analytical methods are essential for quality control in large-scale production [10]. High-resolution mass spectrometry coupled with chromatographic separation provides the sensitivity and specificity required for monitoring product quality and identifying impurities [10]. These analytical systems must be validated for routine use in production environments while maintaining the precision required for pharmaceutical applications [10].
Synthetic Methodology | Yield (%) | Steps Required | Key Advantages |
---|---|---|---|
Traditional Phosphoramidite | 45-60 | 11 | Established methodology |
H-Phosphonate Method | 75-85 | 8 | Improved purification |
Enzymatic Synthesis (Wild-type) | 60-65 | 1 | Single-step conversion |
Enzymatic Synthesis (Mutant G381A) | 82-97 | 1 | Enhanced selectivity |
Chromatographic Method | Recovery (%) | Resolution | Capacity (mg/g) |
---|---|---|---|
Silicic Acid Column | 85-95 | Good | 30 |
Aminopropyl Column | 90-98 | Excellent | 50 |
DEAE-Silica Gel | 85-95 | Good | 120 |
High-Performance Liquid Chromatography | 95-99 | Excellent | Variable |
Production Parameter | Optimal Value | Impact on Yield | Economic Significance |
---|---|---|---|
Temperature (°C) | 32 | High | Energy costs |
pH | 8.0 | High | Buffer requirements |
Organic Phase Ratio | 1:2.5 | Medium | Solvent consumption |
Reaction Time (hours) | 3 | Medium | Throughput |
Calcium Concentration (mM) | 30 | High | Catalyst costs |